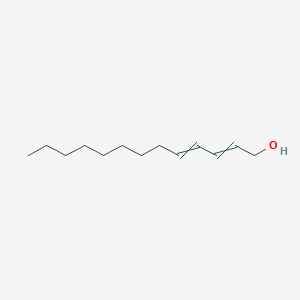
Trideca-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideca-2,4-dien-1-ol: is an organic compound with the molecular formula C13H24O . It is a dienol, meaning it contains two double bonds and a hydroxyl group. The compound is known for its role in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trideca-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the use of propargyl alcohol and thermal Claisen rearrangement to construct the (E)-double bond . Another method involves the use of cyclooctanecarboxaldehyde and piperidine in a toluene solution under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Trideca-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Chlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Trideca-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of trideca-2,4-dien-1-ol involves its interaction with molecular targets through its double bonds and hydroxyl group. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of other reagents. The compound’s ability to undergo cycloaddition reactions, such as the Diels-Alder reaction, is particularly noteworthy .
Vergleich Mit ähnlichen Verbindungen
Trideca-4E,7Z-dien-1-yl acetate: A component of the sex pheromone of the potato moth.
Buta-2,3-dien-1-ol: Another dienol with similar reactivity.
Uniqueness: Trideca-2,4-dien-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
89560-04-3 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
trideca-2,4-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-12,14H,2-8,13H2,1H3 |
InChI-Schlüssel |
ORTKEKKDXLJNGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


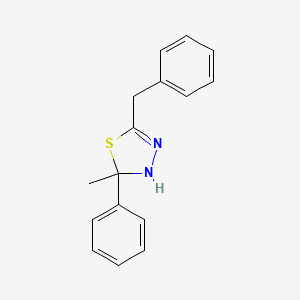

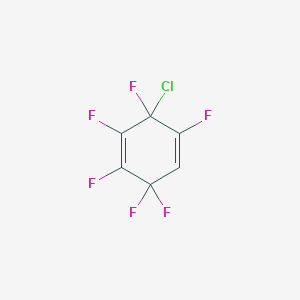

![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
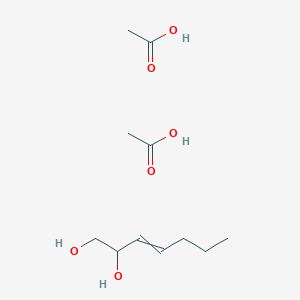
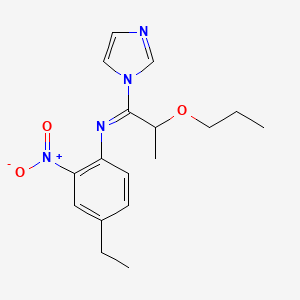



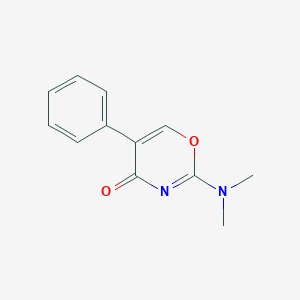
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

